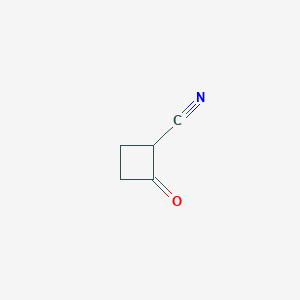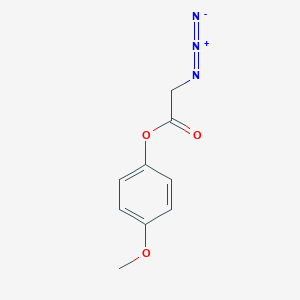
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate (ETFA) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in many organic solvents, and is known for its low volatility and low toxicity. ETFA is widely used in the synthesis of organic compounds and has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Wirkmechanismus
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. It is thought that Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting its activity.
Biochemical and Physiological Effects
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in certain types of cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, and to increase the bioavailability of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, non-toxic, and has a low volatility. It is also soluble in many organic solvents, making it easy to use in a variety of laboratory settings. However, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is also relatively unstable and can easily be hydrolyzed in the presence of water or aqueous solutions. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate in scientific research are vast, and there are many potential future directions for research. These include further studies on its potential effects on cancer cells, its effects on inflammation, and its potential applications as a drug delivery system. In addition, further research is needed to develop new methods for the synthesis of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate and to explore its potential applications in biotechnology, pharmacology, and other fields.
Synthesemethoden
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate can be synthesized from the reaction of ethyl trifluoroacetate with 1,3-dioxolane-2-acetate in the presence of an acid catalyst, such as sulfuric acid. The reaction yields a mixture of Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate and ethyl trifluoroacetate, which can be separated by distillation. The yield of the reaction is typically in the range of 90-95%.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate is widely used in scientific research due to its low toxicity and low volatility. It has been used as a solvent for the synthesis of organic compounds, as a reaction medium for the synthesis of polymers, and as a reagent for the synthesis of peptides and proteins. In addition, Ethyl 2-(trifluoromethyl)-1,3-dioxolane-2-acetate has been used as a building block for the synthesis of drugs and pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and in the study of enzyme kinetics.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZHRSJBZBBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)








![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)